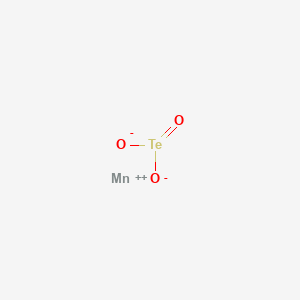
Manganese tellurite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese tellurite (MnTeO3) is a compound consisting of manganese, tellurium, and oxygen. It is a crystalline solid that has attracted significant attention from the scientific community due to its unique properties and potential applications. Manganese tellurite has been studied extensively for its potential use in various fields, including medicine, electronics, and materials science.
Mécanisme D'action
The mechanism of action of manganese tellurite is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inducing oxidative stress and damaging cellular components. In electronics, manganese tellurite is believed to act as a semiconductor by forming a p-n junction with other materials.
Effets Biochimiques Et Physiologiques
Manganese tellurite has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. In vivo studies have shown that manganese tellurite can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Manganese tellurite has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has unique properties that make it useful in various scientific fields. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on manganese tellurite. One direction is to further investigate its potential use in medicine, particularly as an antimicrobial and anticancer agent. Another direction is to explore its potential use in electronics, particularly as a semiconductor material. Additionally, further research is needed to fully understand the mechanism of action of manganese tellurite and its biochemical and physiological effects. Finally, new synthesis methods and applications for manganese tellurite should be explored to fully realize its potential in various scientific fields.
Méthodes De Synthèse
Manganese tellurite can be synthesized using various methods, including hydrothermal synthesis, solid-state reaction, and chemical precipitation. Hydrothermal synthesis involves the reaction of manganese and tellurium precursors in an aqueous solution under high pressure and temperature conditions. Solid-state reaction involves the heating of manganese and tellurium powders in a controlled environment. Chemical precipitation involves the precipitation of manganese and tellurium ions from a solution using a precipitating agent.
Applications De Recherche Scientifique
Manganese tellurite has been studied for its potential use in various scientific fields, including medicine, electronics, and materials science. In medicine, manganese tellurite has been shown to have antimicrobial and anticancer properties. In electronics, manganese tellurite has been studied for its potential use as a semiconductor material. In materials science, manganese tellurite has been studied for its potential use as a catalyst and in the production of advanced materials.
Propriétés
Numéro CAS |
15851-49-7 |
|---|---|
Nom du produit |
Manganese tellurite |
Formule moléculaire |
MnO3Te |
Poids moléculaire |
230.5 g/mol |
Nom IUPAC |
manganese(2+);tellurite |
InChI |
InChI=1S/Mn.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clé InChI |
FCMCVRQIBWPOEB-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Mn+2] |
SMILES canonique |
[O-][Te](=O)[O-].[Mn+2] |
Autres numéros CAS |
15851-49-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



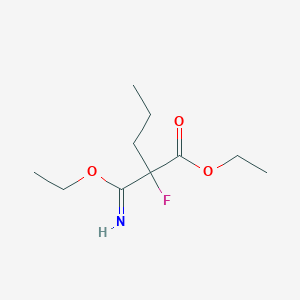
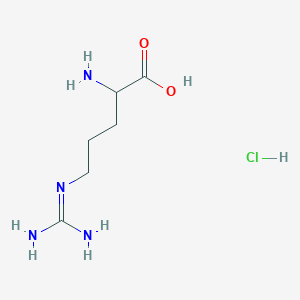
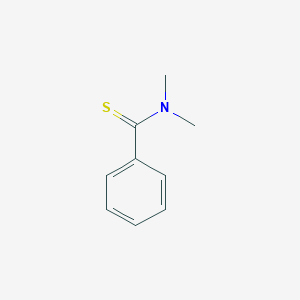
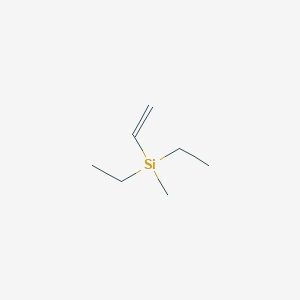
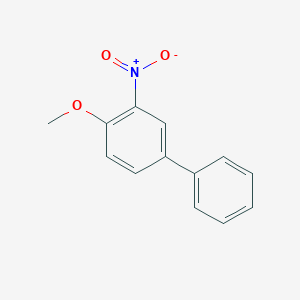
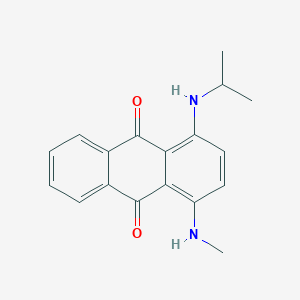
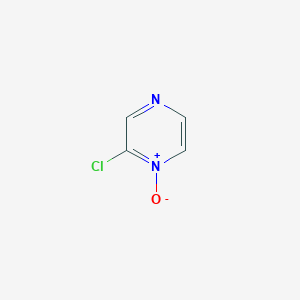
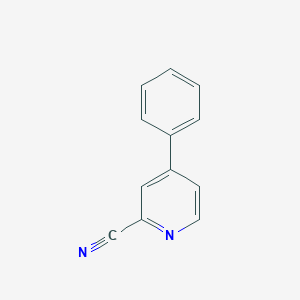
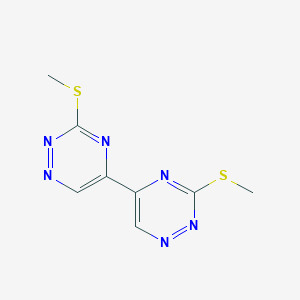
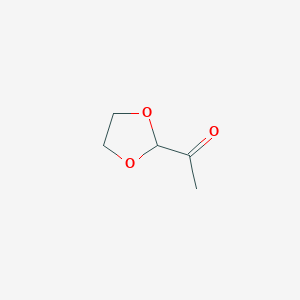
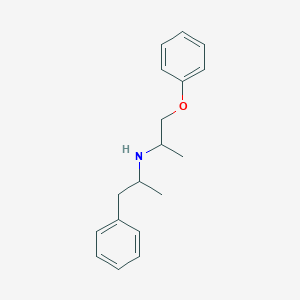

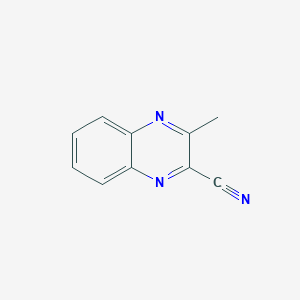
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)